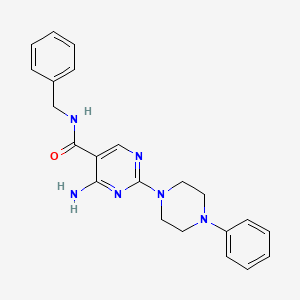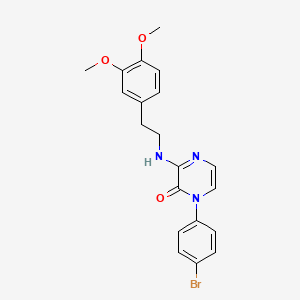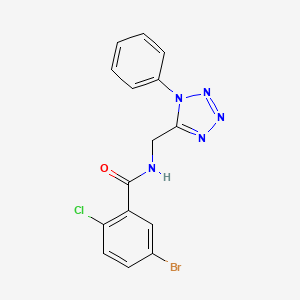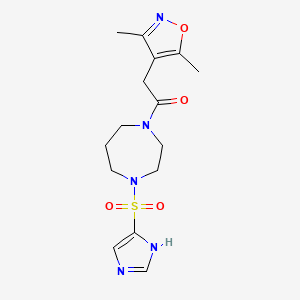
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as CX516, is a nootropic drug that has gained attention for its potential cognitive enhancing effects. This compound belongs to the class of ampakines, which are positive allosteric modulators of the AMPA receptor. The AMPA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
Compounds bearing the 1,3,4-oxadiazole moiety, including derivatives related to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, have been synthesized and structurally analyzed for their potential applications. These compounds have been noted for their significant biological activities, leading to research into their synthesis, characterization, and application in various biological studies. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to potent antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting the compound's potential in developing new antibacterial agents (Khalid et al., 2016).
Biological Evaluation
The derivatives have been evaluated for their biological activities, including their role as potential drug candidates for treating diseases such as Alzheimer's. For instance, new N-substituted derivatives were synthesized to evaluate drug candidates for Alzheimer’s disease, showing that these compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in the progression of Alzheimer's disease (Rehman et al., 2018).
Anticancer Potential
Research into the anticancer potential of these derivatives has also been conducted, with some compounds showing promise as anticancer agents. The evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has indicated their potential as anticancer agents, with certain derivatives showing strong anticancer activity relative to reference drugs, suggesting their utility in cancer treatment (Rehman et al., 2018).
Antiproliferative and Tubulin Inhibition
The discovery of a new chemical class of antiproliferative agents, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has opened up new avenues for the development of tubulin inhibitors. These compounds have shown promising activity in inhibiting cancer cell proliferation, with potential applications in cancer therapy (Krasavin et al., 2014).
Antibacterial Activity
The synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have demonstrated their antibacterial potentials. These studies contribute to the ongoing search for new antibacterial agents capable of combating resistant bacterial strains, with certain compounds showing moderate inhibitory activity against both Gram-negative and Gram-positive bacteria (Iqbal et al., 2017).
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-24(21,22)19-9-5-8-12(10-19)13(20)16-15-18-17-14(23-15)11-6-3-2-4-7-11/h11-12H,2-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWCNMSNPOTBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2752879.png)





![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2752895.png)
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752896.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2752897.png)
![6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2752898.png)
![(E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2752899.png)
![N-(2-methoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2752900.png)
![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2752901.png)
